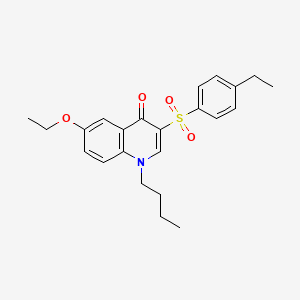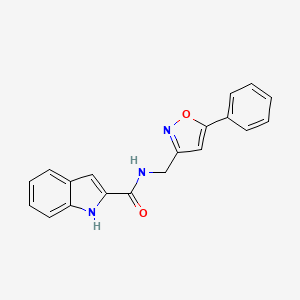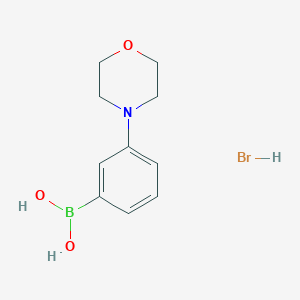
1-butyl-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Syntheses of Quinolinone Derivatives
Quinolinones and their derivatives have been synthesized through various efficient methods, demonstrating their potential in scientific research. A notable approach involves the synthesis of metabolites of TAK-603, where methanesulfonyl served as a protective group, facilitating a high-yield route through Friedel–Crafts reaction. This method exemplifies the strategic use of protective groups in complex organic synthesis (Mizuno et al., 2006).
Diastereoselective Synthesis of Dihydroisoindoloquinolinones
The solvent-free, catalytic synthesis of dihydroisoindoloquinolinones showcases a green chemistry approach. Utilizing amorphous milled cellulose sulfonic acid as a catalyst, this method achieved high diastereoselectivity and regioselectivity, underscoring the importance of environmentally friendly synthesis methods in modern chemical research (Merchán Arenas & Kouznetsov, 2014).
Development of RhoA Inhibitors
Research into RhoA inhibitors for cardiovascular disease treatment has led to the synthesis of quinoline derivatives with promising biological activity. These compounds, including (E)‐3‐(3‐(ethyl(quinolin‐2‐yl)amino)phenyl)acrylic acid and its analogs, demonstrated significant in vivo efficacy, highlighting the potential of quinoline derivatives in therapeutic applications (Ma et al., 2015).
Antibacterial Quinoxaline Sulfonamides
The synthesis of quinoxaline sulfonamides through a green method involving chlorosulfonation and subsequent reactions with aromatic amines has been explored. These compounds exhibited antibacterial activities, indicating their potential in developing new antibacterial agents (Alavi et al., 2017).
Photocatalytic Synthesis of Sulfonyl Quinolineones
A photocatalytic protocol has been developed for the synthesis of 4-sulfonylquinoline-2(1H)-ones, utilizing sulfinic acids and showcasing an innovative approach to constructing quinoline derivatives. This method offers a new avenue for the efficient and selective synthesis of sulfonyl quinolineones, with potential applications in various fields of chemical research (Zhai et al., 2022).
特性
IUPAC Name |
1-butyl-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S/c1-4-7-14-24-16-22(29(26,27)19-11-8-17(5-2)9-12-19)23(25)20-15-18(28-6-3)10-13-21(20)24/h8-13,15-16H,4-7,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPPSRHFXKIHQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2354718.png)

![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)
![tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B2354723.png)


![N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2354727.png)

![9-Bromo-1'-ethyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2354731.png)
![7-(cyclopropylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354734.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2354737.png)
![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)
![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)